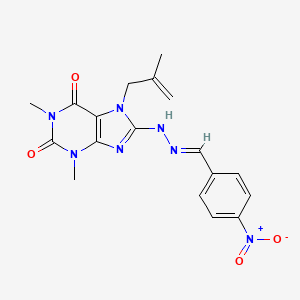

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

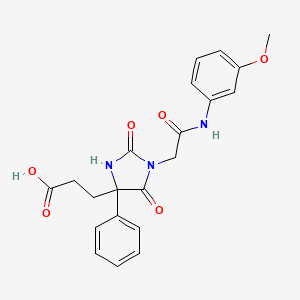

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory and insulin-sensitizing properties.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

A series of compounds related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they were tested for their inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. The presence of thiazole and thiazolidine rings in these compounds contributes to their antimicrobial efficacy, indicating their potential for therapeutic intervention in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013); (Desai, Rajpara, & Joshi, 2013).

Antitubercular and Antimicrobial Agents

Research into 4-thiazolidinone derivatives, which are structurally related to the compound , has demonstrated their application as antitubercular and antimicrobial agents. These derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis, showcasing their potential in combating tuberculosis alongside their antimicrobial properties (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Hypoxia-Selective Cytotoxicity

Another area of research involves the exploration of compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide for their role as hypoxia-selective cytotoxins. These compounds are investigated for their potential in selectively targeting hypoxic tumor cells, a common characteristic of solid tumors, thereby offering a targeted approach to cancer therapy. Such compounds are designed to be activated under low oxygen conditions, which are prevalent within tumors, thus minimizing damage to healthy, oxygenated tissues (Palmer, van Zijl, Denny, & Wilson, 1995).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Mode of Action

It is believed to interact with cdk2, potentially inhibiting its activity . This could lead to a halt in the cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By targeting CDK2, the compound can disrupt the normal progression of the cell cycle . The downstream effects of this disruption can include halted cell growth and proliferation.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on cell cycle progression. By inhibiting CDK2, the compound could potentially halt cell growth and proliferation . This could have significant implications for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Propiedades

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-12-7-8-14(20-9-4-10-27(20,25)26)11-16(12)19-18(22)15-5-3-6-17(13(15)2)21(23)24/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJWEUIWSPXJMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)

![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)

![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2437410.png)

![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)

![2-[(Dimethylamino)methyl]quinazoline-4-thiol](/img/structure/B2437415.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)